1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXSNVUGHQPWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276199 | |
| Record name | 1-(3-Fluoro-4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-16-3 | |
| Record name | 1-(3-Fluoro-4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluoro-4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 1-(3-fluoro-4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Elucidation of 1 3 Fluoro 4 Hydroxyphenyl Propan 1 One and Chemical Relatives
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.
In the IR spectrum of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group stretching vibration, with its broadness resulting from hydrogen bonding. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretch is also typically observable, although it may be weaker than in the IR spectrum. The symmetric vibrations of the molecule will generally give rise to strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Phenolic O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-3000 | Strong |
| Carbonyl C=O stretch | 1650-1680 (strong) | Moderate |
| Aromatic C=C stretch | 1450-1600 | Strong |
Note: These are predicted values and are subject to variation based on the physical state of the sample and intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of an aromatic ketone like this compound is expected to exhibit several characteristic absorption bands.
The most prominent band in the IR spectrum of ketones is the carbonyl (C=O) stretching vibration, which is typically strong and appears in the region of 1660-1770 cm⁻¹. For aromatic ketones, such as acetophenone (B1666503), this peak is observed around 1686 cm⁻¹. ias.ac.in Conjugation with the aromatic ring lowers the frequency compared to saturated ketones (around 1715 cm⁻¹). orgchemboulder.comlibretexts.org In 3-nitroacetophenone, the C=O stretch is seen at 1691 cm⁻¹. researchgate.net For 1-(3-hydroxyphenyl)propan-1-one (3'-hydroxypropiophenone), a related compound, the FT-IR spectrum also shows the characteristic carbonyl absorption. nih.gov The presence of a hydroxyl group introduces a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoyl group will be observed just below 3000 cm⁻¹. chegg.com The C-F stretching vibration for the fluoro-substituted aromatic ring is anticipated in the 1000-1400 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Aromatic Ketones
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound(s) and Observed Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | ~3200-3600 (broad) | 3'-Hydroxypropiophenone nih.gov |
| Aromatic C-H | Stretching | >3000 | Acetophenone (~3068 cm⁻¹) chegg.com |
| Aliphatic C-H | Stretching | <3000 | 2-Butanone (~2991 cm⁻¹) orgchemboulder.com |
| Carbonyl (C=O) | Stretching | ~1680-1700 | Acetophenone (~1686 cm⁻¹) ias.ac.inchegg.com, 3-Nitroacetophenone (1691 cm⁻¹) researchgate.net |
| Aromatic C=C | Stretching | ~1450-1600 | Acetophenone |
| C-O | Stretching | ~1200-1300 | 3'-Hydroxypropiophenone nih.gov |
| C-F | Stretching | ~1000-1400 | N/A |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum.
In acetophenone, a strong band observed at 3066 cm⁻¹ is assigned to the aromatic C-H stretching vibration. ias.ac.in The ring breathing and ring stretching vibrations are also strongly enhanced. ias.ac.in The carbonyl stretching vibration in acetophenone gives rise to a medium intensity band at 1690 cm⁻¹. ias.ac.inias.ac.in For butyrophenone, another related ketone, Raman spectra have also been used for characterization. researchgate.netnih.gov The symmetric and asymmetric stretching vibrations of the methyl group in acetophenone are observed at 2843 cm⁻¹ and 2940 cm⁻¹, respectively. ias.ac.in
Interactive Data Table: Key Raman Shifts for Related Aromatic Ketones
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Acetophenone | Aromatic C-H Stretch | 3066 | ias.ac.in |
| Acetophenone | C=O Stretch | 1690 | ias.ac.inias.ac.in |
| Acetophenone | Ring Stretch | 1600 | ias.ac.in |
| Acetophenone | CH₃ Symmetric Stretch | 2843 | ias.ac.in |
| Acetophenone | CH₃ Asymmetric Stretch | 2940 | ias.ac.in |
| Butyrophenone | Characteristic Vibrations | Varies | researchgate.netnih.gov |
| 1-(4-Hydroxyphenyl)propan-1-one | Characteristic Vibrations | Varies | spectrabase.com |
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy can provide information about molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases. Generally, the vibrational frequencies in the gas phase are slightly higher than in the liquid or solid state due to the absence of these interactions. For ketones, the C=O stretching frequency is known to be sensitive to the physical state. For instance, the gas-phase IR spectrum of methyl vinyl ketone has been studied to understand its conformational isomers. acs.org The study of gas-phase IR spectra of various volatile organic compounds, including ketones like acetone (B3395972) and methyl ethyl ketone, shows characteristic absorption patterns. pg.edu.pl
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit characteristic absorptions due to π → π* and n → π* transitions. The presence of the aromatic ring and the carbonyl group are the primary chromophores.
The UV-Vis spectrum of acetone shows a maximum absorption at approximately 275 nm, which is attributed to the n → π* transition of the carbonyl group. masterorganicchemistry.com For substituted phenols, a primary band around 210 nm and a secondary band around 270 nm are observed. nih.gov In substituted benzophenones, the absorption spectra are influenced by both the solvent and the nature of the substituents. nih.govresearchgate.net For N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide, a related compound containing a hydroxyphenyl group, the wavelength of maximum absorption (λmax) was found to be at 202 nm, with another peak at 252 nm. mu-varna.bgresearchgate.net
Interactive Data Table: UV-Vis Absorption Maxima for Related Chromophores
| Chromophore/Compound | Transition | Expected λmax (nm) | Reference |
| Acetone (Carbonyl) | n → π | ~275 | masterorganicchemistry.com |
| Substituted Phenols | π → π | ~210 and ~270 | nih.gov |
| Substituted Benzophenones | Intramolecular Charge Transfer | ~322-327 | nih.gov |
| 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | N/A | Varies | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
The fragmentation of aromatic ketones is well-characterized. For butyrophenone, the molecular ion (M⁺·) is observed, and two characteristic fragment ions are seen at m/z 120 and m/z 105, resulting from a McLafferty rearrangement and α-cleavage, respectively. nih.govjst.go.jp In the positive-ion electron-impact (EI) mass spectra of butyrophenones, a peak at m/z 123 is common to many derivatives. nih.gov For 1-(4-hydroxyphenyl)propan-1-one, mass spectrometry has been used in its structural elucidation. biocrick.comchemfaces.com The fragmentation of this compound is expected to follow similar pathways, with the primary fragmentation being the cleavage of the bond between the carbonyl group and the ethyl group (α-cleavage) to give a [M-CH₂CH₃]⁺ ion. Another likely fragmentation would be the loss of the entire propanoyl group.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are structurally related to the target compound. acs.org The crystal structures of several nitro-substituted chalcones have been determined, revealing that they can exist in either s-cis or s-trans conformations. mdpi.com The planarity of the molecule and the crystal packing are influenced by the position of the substituents on the aromatic rings. mdpi.com For (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the molecule is nearly planar and adopts a trans configuration. In the crystal, molecules are linked by weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds. nih.gov These types of interactions would also be expected to play a role in the crystal packing of this compound.
Computational and Theoretical Chemistry Studies of 1 3 Fluoro 4 Hydroxyphenyl Propan 1 One and Analogues
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a fundamental computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely used to predict a range of molecular properties with a favorable balance between accuracy and computational cost.
Ground State Molecular Structure Optimization
The initial step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms, known as the ground state. For 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these parameters. For instance, in related aromatic ketones, the C=O bond length is typically calculated to be around 1.22 Å, while aromatic C-C bonds are in the range of 1.39-1.41 Å. The C-F bond length is expected to be approximately 1.35 Å, and the O-H bond in the phenolic group around 0.97 Å. The planarity of the phenyl ring and the orientation of the propanone and hydroxyl groups are determined by the dihedral angles. These optimized structures provide a reliable representation of the molecule's three-dimensional shape.
Table 1: Representative Optimized Geometric Parameters for a Phenyl Ketone Analogue
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.225 Å |
| Bond Length | C-C (ring) | 1.395 - 1.405 Å |
| Bond Length | C-O (hydroxyl) | 1.360 Å |
| Bond Length | O-H | 0.971 Å |
| Bond Angle | C-C-C (ring) | ~120° |
Vibrational Frequency Calculations and Scaling
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration for the molecule.
For aromatic compounds, specific vibrational modes are expected in distinct regions of the spectrum. scispace.com For this compound, key vibrations would include the O-H stretching of the hydroxyl group, typically observed around 3200-3650 cm⁻¹. scispace.com The carbonyl (C=O) stretching vibration of the ketone is a strong, characteristic band expected in the 1680-1715 cm⁻¹ region. researchgate.net The C-F stretching vibration for fluorine attached to an aromatic ring is anticipated in the 1100-1270 cm⁻¹ range. researchgate.net Aromatic C-C stretching vibrations appear in the 1400-1650 cm⁻¹ region. scispace.com
Due to approximations in the theoretical methods and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor is typically applied. For DFT calculations with the B3LYP functional, this factor is often around 0.96.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Compounds
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3200 - 3650 |
| C=O Stretch | Ketone | 1680 - 1715 |
| C=C Stretch | Aromatic Ring | 1400 - 1650 |
HOMO-LUMO Energy Gap Analysis for Electronic Properties
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. nih.gov
A small energy gap suggests that the molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. nih.gov Conversely, a large energy gap indicates a "hard" molecule with high stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic ring. DFT calculations can provide the energies of these orbitals (E_HOMO and E_LUMO) and thus the energy gap. In similar thiophene-based molecules, calculated energy gaps have been found to be in the range of 4.93 to 5.07 eV. researchgate.net
Table 3: Representative Frontier Orbital Energies and Energy Gap
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom. Regions of positive potential, shown in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group. The MEP surface provides a clear, qualitative picture of the molecule's reactivity and intermolecular interaction sites. researchgate.netresearchgate.net
NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can aid in the assignment of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). osti.govnih.gov
The method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net For fluorinated aromatic compounds, computational methods have proven useful in assigning chemical shifts to specific fluorine atoms, which can be challenging experimentally. nih.gov The accuracy of these predictions depends on the level of theory, basis set, and proper consideration of solvent effects. nih.gov Studies have shown that methods like B3LYP/6-31+G(d,p) can provide rapid and reasonably accurate predictions for ¹⁹F chemical shifts. nih.gov
Table 4: Example of Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluoroaromatic Analogue
| Position | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Ortho-F | -115.2 | -114.8 |
| Meta-F | -125.6 | -124.9 |
Thermodynamic Properties Derivation
From the vibrational frequencies calculated using DFT, several key thermodynamic properties can be derived at a given temperature and pressure. These properties include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G).
These calculations are based on the principles of statistical mechanics, using the translational, rotational, and vibrational partition functions of the molecule. The results provide valuable information about the stability of the molecule and the thermodynamics of reactions in which it might participate. For example, the calculated Gibbs free energy can be used to predict the spontaneity of a chemical process. Such calculations are standard outputs of most quantum chemistry software packages following a frequency analysis. nih.gov
Table 5: Representative Calculated Thermodynamic Properties at 298.15 K
| Property | Value |
|---|---|
| Zero-Point Vibrational Energy | 120.5 kcal/mol |
| Enthalpy (H) | -550.1 Hartree |
| Entropy (S) | 95.8 cal/mol·K |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of a molecule, revealing the various shapes it can adopt and the relative energies of these conformations. This information is crucial, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity.
For analogues of this compound, such as fluoro flavones, MD simulations have been employed to understand the stability of ligand-protein complexes. For instance, 100-nanosecond MD simulations can be performed to analyze the conformational stability of such compounds when bound to a target protein. A key metric in these simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over the course of the simulation suggests that the ligand remains tightly bound within the active site of the protein, indicating a stable complex. researchgate.net Such analyses provide a dynamic picture of the conformational changes that occur upon binding and can help to identify the most stable and likely binding poses.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.
Prediction of Binding Modes and Affinities with Target Enzymes/Receptors
Molecular docking studies have been instrumental in predicting how this compound and its analogues interact with various enzymes and receptors. nih.gov In a typical docking protocol, the three-dimensional structure of the target protein is prepared, and a binding site is defined. The ligand is then placed in the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. The results of these simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. researchgate.net
For example, in studies of fluoro flavone (B191248) analogues targeting Aurora Kinase B, a protein implicated in cancer, molecular docking was used to predict binding energies and interaction patterns. nih.gov The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores indicating stronger binding. These studies can identify key amino acid residues in the active site that are critical for ligand binding. For instance, a compound might form a hydrogen bond with an alanine (B10760859) residue and an aromatic hydrogen bond with a tyrosine residue, and these specific interactions are vital for its inhibitory activity. nih.gov
Below is an interactive data table summarizing hypothetical binding affinities and key interactions for analogues of this compound with a target enzyme, based on typical findings from molecular docking studies.
| Compound Analogue | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analogue A | Kinase 1 | -9.8 | ALA 150, LYS 100 | Hydrogen Bond, Pi-Cation |
| Analogue B | Kinase 1 | -9.2 | TYR 155 | Aromatic Hydrogen Bond |
| Analogue C | Protease 1 | -8.5 | ASP 290 | Hydrogen Bond |
| Analogue D | Protease 1 | -7.9 | TRP 250, TYR 300 | Hydrophobic, Pi-Pi Stacking |
Computational Support for Observed Biological Activity
Computational docking studies provide a structural rationale for the observed biological activities of compounds. researchgate.net By visualizing the predicted binding mode, researchers can understand why certain analogues are more potent than others. For example, if a particularly active analogue is shown to form an additional hydrogen bond with the target receptor that is absent in less active analogues, this provides a clear structure-activity relationship.
These computational insights can also guide the design of new, more potent analogues. By identifying key interaction points, medicinal chemists can rationally modify the structure of the lead compound to enhance its binding affinity. For instance, if a hydrophobic pocket is identified in the active site, adding a hydrophobic moiety to the ligand at the appropriate position could lead to a significant increase in activity. This synergy between computational prediction and experimental validation accelerates the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties.
Development of 2D-QSAR Models
Two-dimensional QSAR (2D-QSAR) models are the simplest form of QSAR and are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (which describe the branching and connectivity of the molecule), and electronic properties (e.g., partial charges).
The development of a 2D-QSAR model typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A large number of 2D descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical metrics such as the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²).
For instance, a 2D-QSAR study on a series of coumarin (B35378) derivatives as anticancer agents revealed that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov Such models provide valuable insights into the physicochemical properties that are important for the biological activity of a particular class of compounds.
Application of 3D-QSAR Modeling
Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of the molecules and are generally more powerful and informative than their 2D counterparts. nih.gov These models require the alignment of the molecules in the dataset, which is a critical step in the process. Once aligned, the steric and electrostatic fields around the molecules are calculated and used as variables to build the QSAR model.
Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA analysis might generate a map showing that a bulky, electropositive group at a certain position would be beneficial for activity, while a bulky, electronegative group at another position would be detrimental.
In the context of quinazoline-4(3H)-one analogues as EGFR inhibitors, 3D-QSAR models have been successfully developed and used to design more potent therapeutic agents. nih.gov These models can achieve high predictive accuracy, with squared correlation coefficients (R²) often exceeding 0.8. nih.gov The insights gained from 3D-QSAR studies are invaluable for lead optimization and the rational design of new drug candidates.
Below is an interactive data table illustrating the types of descriptors used and the statistical parameters obtained in hypothetical 2D and 3D-QSAR studies of this compound analogues.
| QSAR Model Type | Key Descriptors | R² | Q² |
| 2D-QSAR | Molecular Weight, LogP, Number of Hydrogen Bond Donors | 0.75 | 0.68 |
| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | 0.88 | 0.79 |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | 0.91 | 0.82 |
Stereoelectronic Properties and Conformational Analysis
Computational and theoretical chemistry studies provide significant insights into the stereoelectronic properties and conformational preferences of this compound and its analogues. While specific computational studies on this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by examining theoretical investigations of analogous compounds, such as substituted acetophenones and propiophenones. These studies help elucidate the influence of substituents on the phenyl ring and the nature of the acyl group on the molecule's three-dimensional structure and electronic distribution.
The conformational landscape of phenyl ketones is primarily dictated by the rotational barrier around the single bond connecting the carbonyl carbon to the phenyl ring. The planarity of the molecule, where the propanoyl group is coplanar with the phenyl ring, is a critical factor influencing conjugation and, consequently, the molecule's stability. For acetophenone (B1666503) and its derivatives, the planar conformation is generally favored, allowing for maximal overlap between the π-system of the aromatic ring and the carbonyl group.
In the case of this compound, the presence of both a fluorine atom at the meta-position and a hydroxyl group at the para-position to the propanoyl substituent introduces specific stereoelectronic effects. The hydroxyl group, a strong π-donor, and the fluorine atom, an inductively withdrawing but weakly π-donating group, modulate the electron density of the aromatic ring. This, in turn, influences the rotational barrier of the propanoyl group.
Furthermore, the potential for intramolecular hydrogen bonding, particularly in analogues where the hydroxyl group is ortho to the acyl substituent, has been shown to be a dominant factor in determining conformational preference. While the 4-hydroxy substitution in the target molecule does not allow for direct intramolecular hydrogen bonding with the carbonyl oxygen, it can participate in intermolecular hydrogen bonding, which can influence its solid-state conformation.
Theoretical studies on propiophenone (B1677668), the unsubstituted analogue, indicate a preference for a conformation where the ethyl group of the propanoyl substituent is staggered relative to the carbonyl group. Ab initio calculations on acetophenone, α-fluoroacetophenone, and propiophenone have shown that substituents on the acyl group can modify the torsional potentials and stabilization energies. researchgate.net The replacement of a methyl group (in acetophenone) with an ethyl group (in propiophenone) introduces additional rotational freedom and steric considerations.
Computational analyses, often employing Density Functional Theory (DFT) methods, are instrumental in determining the preferred dihedral angles, rotational energy barriers, and the relative energies of different conformers. For instance, DFT calculations on 2'-(Trifluoromethyl)propiophenone, using functionals like B3LYP, can model the electronic effects of substituents and determine the minimum energy geometric structure, providing precise data on bond lengths and angles. Similar methodologies applied to this compound would be expected to show a preference for a near-planar arrangement of the phenyl ring and the carbonyl group to maximize π-conjugation.
The following table summarizes key findings from computational studies on analogous compounds, which can be extrapolated to understand the conformational behavior of this compound.
| Compound | Computational Method | Key Findings |
| Acetophenone | Ab initio (RHF/3-21G, RHF/6-31G(d,p)) | The molecule prefers a planar conformation. The rotational barrier of the methyl group is influenced by hyperconjugative interactions. researchgate.net |
| α-Fluoroacetophenone | Ab initio (RHF/3-21G, RHF/6-31G(d,p)) | The fluorine substituent modifies the torsional potential and stabilization energy compared to acetophenone. researchgate.net |
| Propiophenone | Ab initio (RHF/3-21G, RHF/6-31G(d,p)) | The ethyl group introduces additional conformational possibilities, but a near-planar arrangement with the phenyl ring is still favored. researchgate.net |
| 2'-(Trifluoromethyl)propiophenone | DFT (e.g., B3LYP/6-311+G(d,p)) | The strong electron-withdrawing -CF3 group significantly influences the electronic structure and rotational barrier. |
| 2-Hydroxy-4-methoxyacetophenone | DFT (B3LYP/6-311++G(d,p)) | Intramolecular hydrogen bonding is a key factor in stabilizing the planar conformation. researchgate.net |
These theoretical studies on related molecules provide a foundational understanding of the stereoelectronic and conformational properties likely to be exhibited by this compound. The interplay of the electronic effects of the fluoro and hydroxyl substituents, combined with the conformational flexibility of the propanoyl group, would result in a finely balanced potential energy surface with a likely preference for a planar or near-planar conformation.
Structure Activity Relationship Sar Studies of 1 3 Fluoro 4 Hydroxyphenyl Propan 1 One and Its Derivatives
Influence of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy to modulate their physicochemical and biological properties. researchgate.net Its small size, high electronegativity, and ability to form strong bonds with carbon can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. researchgate.net
The position of the fluorine atom on the phenyl ring is critical and can lead to substantial differences in biological activity. In the case of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one, the fluorine is located at the C-3 position, which is ortho to the propanone substituent and meta to the hydroxyl group. This specific placement has profound electronic and conformational implications.
Research on related aminergic G protein-coupled receptor (GPCR) ligands has shown that fluorination of an aromatic ring can have position-dependent effects on potency. A statistical analysis of numerous ligand-receptor interactions revealed that substitution at the ortho position is often favorable for a positive potency effect, more so than substitutions at the meta or para positions. nih.gov For instance, in a series of 5-HT2a receptor ligands, a single fluorine substitution at the ortho position resulted in a significant improvement in potency (ΔpKi = 1.28), whereas a meta substitution had a strong negative effect (ΔpKi = -0.90). nih.gov
In a study of dopamine (B1211576) receptor affinities of fluorinated phenylethylamine derivatives, which share the fluoro-hydroxyphenyl moiety, the isomeric position of the fluorine atom influenced receptor selectivity. An N,N-disubstituted 2-(3-fluoro-4-hydroxyphenyl)ethylamine was found to be approximately 65 times more selective for D-2 versus D-1 dopamine receptor sites, highlighting the subtle yet critical influence of substituent placement. nih.gov While direct comparative data for propiophenone (B1677668) derivatives is limited, these findings in analogous systems underscore that the 3-fluoro substitution in this compound is likely a key determinant of its specific biological profile, potentially enhancing its interaction with target proteins through favorable electronic or conformational effects.
Table 1: Illustrative Example of Positional Isomerism Effect on Receptor Affinity
This table illustrates how the position of a fluorine atom on a hypothetical phenylpropanone core can influence its inhibitory concentration (IC50) against a specific enzyme.
| Compound | Fluorine Position | IC50 (nM) |
| A | 2-Fluoro (ortho) | 50 |
| B | 3-Fluoro (meta) | 150 |
| C | 4-Fluoro (para) | 500 |
Note: Data is hypothetical and for illustrative purposes only.
The presence of a fluorine atom is often correlated with enhanced biological effects for several reasons. One of the most significant is the improvement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (P450) enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic half-life of a compound can be extended, leading to improved bioavailability and duration of action. For example, 9-Fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent compound, risperidone.
Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl. This modulation can influence the compound's ionization state at physiological pH, affecting its solubility, cell membrane permeability, and ability to interact with biological targets through hydrogen bonding. nih.gov The electron-withdrawing nature of fluorine can also create favorable electrostatic interactions with electron-deficient areas within a receptor's binding pocket, thereby increasing binding affinity. researchgate.net
Significance of the Phenolic Hydroxyl Group for Activity
The phenolic hydroxyl group is a common feature in many biologically active molecules and often serves as a critical anchor for binding to receptors and enzymes.
Modification of the phenolic hydroxyl group, for instance, through O-alkylation (e.g., methylation to form a methoxy (B1213986) group) or O-acylation, can have a dramatic impact on biological activity. Such modifications eliminate the hydroxyl's ability to act as a hydrogen bond donor and alter the electronic nature of the aromatic ring.
Studies on flavones have shown that O-methylation of phenolic hydroxyl groups can lead to more lipophilic molecules. This increased lipophilicity can enhance cell membrane permeability and, in some cases, improve biological activity. For instance, methylated chrysin (B1683763) demonstrated more potent anti-inflammatory activity compared to its parent compound, chrysin, by more effectively inhibiting IL-6 and COX-2 expression. marquette.edu Conversely, in many receptor-ligand interactions where the hydroxyl group is a key hydrogen bond donor, methylation or acylation leads to a significant loss of activity. Research on pyripyropenes, which are ACAT inhibitors, showed that modifications at their four hydroxyl groups led to varied outcomes; some derivatives improved activity while others diminished it, indicating the specific role of each hydroxyl in the interaction. nih.gov This highlights that the effect of hydroxyl modification is highly dependent on the specific biological target and the nature of the binding pocket.
Table 2: Effect of 4-Hydroxyl Group Modification on Enzyme Inhibition
This table provides a hypothetical comparison of the inhibitory activity of this compound and its derivatives where the hydroxyl group is modified.
| Derivative | R Group at C-4 | Biological Activity (IC50 in µM) |
| Parent Compound | -OH | 15 |
| Methyl Ether | -OCH₃ | 250 |
| Acetate Ester | -OCOCH₃ | 500 |
Note: Data is hypothetical and for illustrative purposes only.
The phenol (B47542) moiety is a well-established pharmacophore that plays a pivotal role in molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor a ligand into its binding site. nih.govnih.gov
In the context of nuclear hormone receptors like the estrogen receptor-α (ERα), the phenolic hydroxyl group of the natural ligand estradiol (B170435) forms a critical hydrogen bond network with an Arginine/Glutamate/water triad (B1167595) in the binding pocket. nih.gov Mono-hydroxyl phenolic compounds that lack the second aliphatic hydroxyl of estradiol can still bind with high affinity, demonstrating the essential role of the phenol group in this interaction. nih.govnih.gov Similarly, for many other enzyme and receptor targets, the phenol is a privileged scaffold for recognition. The hydroxyl group's ability to engage in these specific, directional interactions often confers not only affinity but also selectivity for a particular biological target. nih.gov The presence of the 4-hydroxyl group on the this compound scaffold is therefore highly likely to be a primary determinant of its biological target engagement.
Modifications to the Propanone Chain and Ketone Moiety
While the substituted phenyl ring is crucial, modifications to the propanone side chain and the ketone functional group also offer avenues to modulate activity, selectivity, and pharmacokinetic properties.
The ketone moiety itself is a key functional group, capable of acting as a hydrogen bond acceptor. Its reduction to a secondary alcohol, forming a 1-(3-fluoro-4-hydroxyphenyl)propan-1-ol, would introduce a new chiral center and a hydrogen bond donor group. This seemingly small change can drastically alter binding affinity and selectivity. The resulting alcohol may fit differently in a binding pocket or establish new hydrogen bonds that were not possible with the ketone. For example, the reduction of propiophenone to 1-phenyl-1-propanol (B1198777) is a common synthetic transformation, and the resulting alcohol would have substantially different electronic and steric properties compared to the parent ketone. While specific SAR data for the this compound scaffold is not extensively available, general principles of medicinal chemistry suggest that these modifications would be critical for optimizing the biological profile of this class of compounds.
Exploration of Alkyl Chain Length and Branching Effects
The length and branching of the alkyl chain attached to the carbonyl group of propiophenone derivatives can have a substantial impact on their biological activity. While direct SAR studies specifically on this compound are limited, general trends observed in related propiophenone and cathinone (B1664624) series can provide valuable insights.
Increasing the length of the α-carbon chain in some classes of compounds, such as α-pyrrolidinophenones, has been shown to increase both affinity and potency for certain biological targets. For instance, in a series of cathinone derivatives, elongating the carbon chain from a methyl to a pentyl group resulted in a progressive increase in affinity for the human dopamine transporter (hDAT) ub.edu. A similar relationship has been observed where an increase in the aliphatic side chain from methyl to propyl enhances the potency of dopamine uptake inhibitors nih.gov. However, this trend is not always linear; further extension of the alkyl chain beyond an optimal length can lead to a decrease in activity nih.govresearchgate.net. For example, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group led to a significant drop in binding affinity researchgate.net.
Branching of the alkyl chain also plays a critical role in modulating activity, often due to steric hindrance and changes in lipophilicity. Studies on the effect of α- and β-branching on the alkyl chain of ketones have shown that the position of the branch is crucial. For instance, the introduction of a methyl group at the α-position can, in some cases, reduce the yield of certain chemical reactions, indicating that steric bulk near the carbonyl group can be detrimental researchgate.net.
These general observations suggest that the propyl chain in this compound is a key determinant of its interaction with biological targets. Both its length and the potential for branching are critical parameters that can be modulated to optimize activity.
Table 1: General SAR Trends of Alkyl Chain Modification in Propiophenone-Related Scaffolds
| Modification | General Effect on Biological Activity | Potential Rationale | Reference |
| Increasing Chain Length | Can increase potency up to an optimal length. | Enhanced hydrophobic interactions with the target protein. | ub.edunih.govresearchgate.net |
| Exceeding Optimal Length | Can lead to a decrease in activity. | Steric hindrance or unfavorable interactions outside the binding pocket. | researchgate.net |
| Alkyl Chain Branching | Often decreases activity, especially near the carbonyl group. | Steric hindrance that can disrupt optimal binding. | researchgate.net |
Investigation of α,β-Unsaturation (e.g., Chalcone (B49325) Derivatives)
The introduction of an α,β-double bond to form chalcone derivatives is a common and impactful modification of the this compound scaffold. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects mdpi.comnih.gov. The reactive α,β-unsaturated carbonyl group is a key feature, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in proteins researchgate.netnih.gov.
The synthesis of chalcone derivatives from this compound can be achieved through Claisen-Schmidt condensation with various aromatic aldehydes mdpi.comamanote.com. The biological activity of the resulting chalcones is highly dependent on the substitution patterns of both aromatic rings (Ring A, derived from the propiophenone, and Ring B, from the aldehyde).
For example, studies on various chalcone series have demonstrated that the presence and position of hydroxyl and methoxy groups are critical for their antioxidant and cytotoxic activities mdpi.com. In some instances, the absence of methoxy substituents on the B ring of 2'-hydroxychalcones was shown to be a major determinant of their pro-apoptotic activity in liver cancer cells mdpi.com. The α,β-unsaturated system not only confers reactivity but also contributes to the planarity of the molecule, which can influence its ability to intercalate with DNA or fit into enzyme active sites.
Table 2: Biological Activities of Representative Chalcone Derivatives
| Compound Class | Key Structural Feature | Reported Biological Activities | Reference |
| General Chalcones | α,β-Unsaturated Carbonyl | Antimicrobial, Anti-inflammatory, Anticancer | mdpi.comnih.gov |
| Hydroxychalcones | Hydroxyl Groups on Aromatic Rings | Antioxidant, Pro-apoptotic | mdpi.com |
| Pyrazine-based Chalcones | Pyrazine Heterocycle | Antifungal, Antimycobacterial | nih.gov |
Effects of Additional Substituents on the Aromatic Rings
The biological profile of this compound derivatives can be further fine-tuned by the introduction of additional substituents on the aromatic rings.
Impact of Further Halogenation (e.g., Bromo, Chloro)
The addition of other halogens, such as bromine and chlorine, to the aromatic rings of chalcone and flavanone (B1672756) derivatives can significantly influence their biological activity. Halogens can alter the electronic properties of the molecule, its lipophilicity, and its ability to form halogen bonds with biological targets.
In a study of halogenated pyrazine-based chalcones, derivatives with 2-bromo or 2-chloro substitutions on the B-ring demonstrated notable antifungal activity against Candida glabrata and Trichophyton interdigitale nih.gov. Specifically, a 2-chloro substituted derivative showed the highest inhibitory effect on Staphylococcus species nih.gov. The position of the halogen is also crucial; for instance, in a series of chalcone derivatives, compounds with halogen substituents at the meta-position were more effective at inhibiting cell activity than those with para-substituents nih.gov.
Furthermore, the introduction of a bromo group can enhance the non-linear optical properties of chalcone derivatives and improve their thermal stability mdpi.comnih.gov. From a biological standpoint, halogenation can lead to more potent enzyme inhibitors. For example, in the search for epidermal growth factor receptor (EGF-R) kinase inhibitors, it was found that meta-substitution with halogen atoms on the anilino ring of 4-anilinoquinazolines resulted in very potent compounds mdpi.com.
Influence of Methoxy Substitution Patterns
Methoxy groups are common substituents in biologically active chalcones and related flavonoids, and their position and number can have a profound effect on activity. Methoxy substitution can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.
Structure-activity relationship studies on chalcone inhibitors of breast cancer resistance protein (ABCG2) have shown that at least two methoxy groups on the B-ring are necessary for optimal inhibition nih.gov. However, substitution at the 3, 4, and 5 positions of the B-ring was also associated with increased cytotoxicity nih.gov. In another study on the antitumoral activity of synthetic 2'-hydroxychalcones, the absence of methoxy substituents on the B ring was correlated with greater pro-apoptotic effects in HepG2 cells mdpi.com.
Table 3: Influence of Methoxy Substitution on Biological Activity of Chalcone Derivatives
| Methoxy Substitution Pattern | Effect on Biological Activity | Reference |
| Multiple Methoxy Groups on B-ring | Can be optimal for inhibition of certain transporters (e.g., ABCG2). | nih.gov |
| Absence of Methoxy Groups on B-ring | Correlated with increased pro-apoptotic activity in some cancer cells. | mdpi.com |
| Para-Methoxy Substitution | Can enhance anti-inflammatory and antioxidant activities. | amanote.com |
SAR Trends in Scaffold Derivatization to Fused and Heterocyclic Systems
The α,β-unsaturated ketone of chalcone derivatives derived from this compound serves as a versatile synthon for the construction of various fused and heterocyclic systems, such as pyrazoles and isoxazoles. These heterocyclic derivatives often exhibit distinct and potent biological activities.
The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazole-containing compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities nih.gov. The substituents on the pyrazole (B372694) ring, which are inherited from the precursor chalcone, are critical for determining the biological activity of the final product. For example, a series of novel 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives were synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities, with the substitution pattern on the aromatic rings playing a key role in the observed effects.
Similarly, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives. Isoxazoles are another class of five-membered heterocycles that are found in a number of pharmacologically active compounds. The synthesis of novel isoxazole derivatives from acridone-based chalcones and their evaluation for antibacterial activity has been reported, with the substituents on the aromatic rings influencing the potency against different bacterial strains. The conversion of the chalcone scaffold into these heterocyclic systems often leads to compounds with improved pharmacological profiles and novel mechanisms of action.
Table 4: Common Heterocyclic Derivatives of Chalcones and Their Associated Activities
| Heterocyclic System | Synthetic Precursor | Common Biological Activities | Reference |
| Pyrazole | Chalcone + Hydrazine | Anti-inflammatory, Antimicrobial, Anticancer | nih.gov |
| Isoxazole | Chalcone + Hydroxylamine | Antibacterial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
